molecular formula C18H13BrN4O B8008097 N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide CAS No. 253310-44-0

N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

カタログ番号 B8008097
CAS番号: 253310-44-0
分子量: 381.2 g/mol
InChIキー: BTYYWOYVBXILOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” is a member of the class of quinazolines . It is a 4,6-diaminoquinazoine in which one of the hydrogens attached to the amino group at position 4 has been replaced by a m-bromophenyl group while one of the hydrogens attached to the amino group at position 6 has been replaced by a but-2-ynoyl group .


Molecular Structure Analysis

In the molecular structure of this compound, the fused benzene and pyrimidine rings are nearly coplanar, making dihedral angles of 1.26 (14) and 3.53 (15)° in the two independent molecules . In the crystal structure, π-π stacking interactions and weak N-H⋯N and N-H⋯Br interactions contribute to the stability of the structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 426.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 425.08512 g/mol .

科学的研究の応用

EGFR Inhibition

CL-387785 is known to irreversibly inhibit EGF-receptor (EGFR) kinase activity as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This makes it a potent inhibitor of EGFR, which is a key player in many cellular processes.

Cancer Treatment

CL-387785 has shown promise in the treatment of cancer, particularly lung cancer. It suppresses the progression of lung adenocarcinoma by inhibiting invasion, metastasis, and radiation sensitization of non-small cell lung cancer cells . It also inhibits colony formation by lung cancer cells expressing an EGFR missense or deletion mutant more effectively than other EGFR inhibitors .

Cell Proliferation Inhibition

The compound inhibits proliferation of cells that overexpress EGFR or c-ErbB2 . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a major issue.

Radiation Sensitization

CL-387785 has been found to exhibit the effect of radiotherapy sensitization . This means that it can enhance the effectiveness of radiation therapy, a common treatment for various types of cancer.

Alzheimer’s Disease Treatment

Recent studies have highlighted EGFR inhibitors like CL-387785 as potential candidates for repurposing as Alzheimer’s disease therapeutics . In Alzheimer’s disease mouse models, EGFR inhibitors have shown to attenuate amyloid-beta (Aβ) pathology and improve cognitive function .

Dual Molecular Targeting

EGFR is a potential dual molecular target for cancer and Alzheimer’s disease . This means that drugs like CL-387785 that target EGFR could potentially be used to treat both conditions.

作用機序

Target of Action

CL-387785, also known as N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide or EKI-785, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation and differentiation .

Mode of Action

CL-387785 is an irreversible inhibitor of EGFR . It inhibits EGFR kinase activity in vivo, as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This compound covalently binds to the EGFR, blocking EGF-mediated growth . It has been shown to overcome resistance caused by the T790M mutation in the EGFR .

Biochemical Pathways

The inhibition of EGFR by CL-387785 affects multiple downstream signaling pathways. It effectively inhibits downstream signaling pathways, leading to growth arrest and apoptosis in cells expressing EGFR . The compound’s action on these pathways can lead to the suppression of invasion, metastasis, and radiation sensitization of non-small cell lung cancer cells .

Pharmacokinetics

It is known that the compound is cell-permeable

Result of Action

CL-387785 has been shown to restrain cell proliferation in a concentration- and time-dependent manner . It promotes apoptosis and reduces cell migration distance and the number of transmembrane cells . The compound has also been shown to exhibit the effect of radiotherapy sensitization .

Action Environment

The environment in which CL-387785 acts can influence its efficacy and stability. It is known that the compound is effective in the cellular environment, particularly in cells overexpressing EGFR .

特性

IUPAC Name

N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYYWOYVBXILOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236539
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

CAS RN

194423-06-8
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194423-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CL-387785
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-387785
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Reactant of Route 3
Reactant of Route 3
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Reactant of Route 4
Reactant of Route 4
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Reactant of Route 5
Reactant of Route 5
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Reactant of Route 6
Reactant of Route 6
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide

Q & A

ANone: CL-387,785 primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase. [] It binds irreversibly to Cys773 in the ATP-binding pocket of EGFR, blocking its kinase activity. []

ANone: Inhibition of EGFR by CL-387,785 disrupts downstream signaling pathways, including Ras/MAPK and PI3K/Akt pathways. [, ] This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth in preclinical models. [, , , , , , , ]

ANone: While CL-387,785 demonstrates high selectivity for EGFR, it can inhibit other receptor tyrosine kinases (RTKs) at higher concentrations. [, ] These include ErbB2 (HER2), ErbB4, and MET. [, , ]

ANone: CL-387,785 treatment leads to transcriptional changes in EGFR-mutant cancer cells, including a significant reduction in cyclin D1 expression. [] This downregulation of cyclin D1 is associated with the suppression of E2F-responsive genes and cell cycle arrest. []

ANone: The molecular formula of CL-387,785 is C19H14BrN3O, and its molecular weight is 392.25 g/mol.

ANone: While the provided research articles don't present detailed spectroscopic data, they confirm the synthesis and characterization of CL-387,785 using techniques like NMR and elemental analysis. []

ANone: Preclinical studies have demonstrated the efficacy of CL-387,785 in various cancer models, including lung adenocarcinoma [, , , , , , , , , ], glioblastoma multiforme [], breast cancer [, ], and polycystic kidney disease. [, , , , ]

ANone: While CL-387,785 has been extensively studied in preclinical settings, there is no mention of completed or ongoing clinical trials in the provided research articles.

ANone: CL-387,785 demonstrates comparable or superior efficacy to reversible EGFR inhibitors like gefitinib and erlotinib, particularly in models with acquired resistance through the T790M EGFR mutation. [, , , , , , , ]

ANone: Resistance to CL-387,785 can arise through several mechanisms, including:

  • Secondary EGFR mutations: Mutations like L718Q, L844V, and C797S within the EGFR kinase domain can confer resistance to CL-387,785. []
  • Activation of bypass pathways: Upregulation of alternative RTKs like MET or activation of other signaling cascades like HGF/MET can bypass EGFR inhibition and lead to resistance. [, , , ]

ANone: Research suggests that CL-387,785 can interact with the ABCG2 multidrug transporter with high affinity, potentially influencing drug distribution and resistance. []

ANone: In vitro studies indicate that CL-387,785 is a substrate for aldehyde oxidase, which may play a role in its metabolism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。